molecular formula C12H12N2O2 B567529 Methyl 3-(1-Methyl-5-imidazolyl)benzoate CAS No. 1346597-46-3

Methyl 3-(1-Methyl-5-imidazolyl)benzoate

Cat. No.: B567529
CAS No.: 1346597-46-3
M. Wt: 216.24
InChI Key: RWFXAZQKOWDYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-Methyl-5-imidazolyl)benzoate is an organic compound that features a benzoate ester linked to an imidazole ring

Synthetic Routes and Reaction Conditions:

    Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions to form imidazole derivatives.

    Wallach Synthesis: This involves the dehydrogenation of imidazolines, which are prepared from alpha-halo ketones and ammonia.

    Marckwald Synthesis: This method involves the reaction of alpha-halo ketones with ammonia or primary amines to form imidazole derivatives.

    Amino Nitrile Method: This involves the cyclization of amino nitriles under acidic or basic conditions to form imidazole derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity.

Types of Reactions:

    Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoate ester and imidazole ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted benzoate esters and imidazole derivatives.

Scientific Research Applications

Methyl 3-(1-Methyl-5-imidazolyl)benzoate has several applications in scientific research:

Safety and Hazards

While specific safety and hazard information for “Methyl 3-(1-Methyl-5-imidazolyl)benzoate” is not available, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

The mechanism of action of Methyl 3-(1-Methyl-5-imidazolyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-(3-methylimidazol-4-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-14-8-13-7-11(14)9-4-3-5-10(6-9)12(15)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFXAZQKOWDYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.